molecular formula C7H11ClF3NO B2492275 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2137916-74-4

5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Cat. No.: B2492275
CAS No.: 2137916-74-4
M. Wt: 217.62
InChI Key: SNJYCCFUGVBFDQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-azabicyclo[221]heptan-5-ol hydrochloride is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride typically involves a multi-step process starting from readily available precursors. One common method involves the cycloaddition reaction of a suitable diene with a trifluoromethyl-substituted nitroalkene, followed by reduction and subsequent functional group transformations to introduce the hydroxyl and azabicyclo moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key steps include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient reduction and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the final compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules.

Scientific Research Applications

Chemistry

In organic chemistry, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride serves as a valuable building block for the synthesis of complex molecules. Its unique structure and reactivity make it a useful intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure and trifluoromethyl group are known to enhance the bioavailability and metabolic stability of drug candidates.

Medicine

Medicinal chemists explore this compound for its potential therapeutic applications, particularly in the development of new treatments for neurological disorders and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance polymers and other functional materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
  • 2-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Uniqueness

Compared to similar compounds, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride stands out due to its specific substitution pattern and the presence of both a hydroxyl group and a trifluoromethyl group. These features confer unique reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYCCFUGVBFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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